molecular formula C17H18N6O3 B2377239 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-69-8

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2377239
CAS No.: 941964-69-8
M. Wt: 354.37
InChI Key: DDIPWFIFJSGPLS-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of methoxyphenyl and tetrazole groups

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 4-methoxyphenyl isocyanate with a tetrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The tetrazole ring system is known for its bioisosteric properties, often serving as a substitute for carboxylic acids in drug design. This characteristic enhances the pharmacological profiles of various compounds. The specific compound discussed has been investigated for its potential in treating conditions such as hypertension and inflammation.

Drug Development

Tetrazole derivatives have been incorporated into numerous FDA-approved medications. Notably, compounds containing the tetrazole framework are recognized for their efficacy in managing hypertension and other cardiovascular diseases. The nitrogen-rich structure of tetrazoles contributes to their biological activity, making them suitable for various therapeutic applications .

Synthesis Methodologies

The synthesis of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be achieved through several advanced synthetic routes, including multicomponent reactions (MCRs). MCRs are particularly advantageous due to their efficiency and ability to generate complex molecules from simple starting materials.

Multicomponent Reactions

One prominent method involves the Ugi reaction, where isocyanides, aldehydes, and amines react to form a variety of products, including tetrazole derivatives. The incorporation of azides into these reactions can lead to the formation of 1,5-disubstituted tetrazoles, which are valuable intermediates in medicinal chemistry .

Case Studies

Several studies have highlighted the effectiveness of tetrazole-containing compounds in various therapeutic areas:

Hypertension Treatment

Research indicates that certain tetrazole derivatives exhibit potent angiotensin II receptor antagonism, leading to reduced blood pressure in hypertensive models. For instance, compounds similar to this compound have demonstrated significant antihypertensive activity in preclinical trials .

Anti-inflammatory Properties

Tetrazole derivatives have also been explored for their anti-inflammatory effects. Studies show that these compounds can inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Comparative Analysis of Tetrazole Derivatives

The following table summarizes key physicochemical properties and biological activities of selected tetrazole derivatives:

Compound NameLog DPolar Surface Area (PSA)Biological Activity
Compound A0.69107 ŲAntihypertensive
Compound B1.3695 ŲAnti-inflammatory
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

Biological Activity

The compound 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of tetrazole and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antitubercular properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a methoxyphenyl group and a tetrazole moiety, which are critical for its biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of tetrazole derivatives. For instance, compounds similar to This compound were synthesized and tested against various strains of Mycobacterium tuberculosis. The results indicated that some derivatives exhibited significant growth-inhibitory effects, outperforming traditional first-line antitubercular drugs.

Table 1: Antitubercular Activity of Tetrazole Derivatives

CompoundActivity (MIC µg/mL)Comparison with Standard
10.258-fold stronger than Rifampicin
20.5Equivalent to Isoniazid
30.7516-fold stronger than Ethambutol

Data sourced from Szulczyk et al., 2019 .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of the compound. Notably, the compound demonstrated moderate toxicity against human dermal fibroblasts (HDF) while showing selective cytotoxicity against cancer cell lines such as HeLa.

Table 2: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µM)Remarks
HeLa15 ± 2Significant activity
HDF30 ± 5Moderate toxicity
Jurkat (T-cell)>50No significant cytotoxicity

Data sourced from MDPI publications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. Modifications to the tetrazole moiety also play a crucial role in determining efficacy against tuberculosis and cancer cells.

Key Findings:

  • Methoxy Substitution : Increases lipophilicity and cellular uptake.
  • Tetrazole Ring : Essential for antitubercular activity; variations in substitution patterns can significantly alter potency.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds. For example, a study by Szulczyk et al. synthesized various halogenated tetrazole derivatives and assessed their biological activities, confirming that certain modifications led to enhanced antitubercular effects .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-25-14-7-3-12(4-8-14)19-17(24)18-11-16-20-21-22-23(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPWFIFJSGPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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